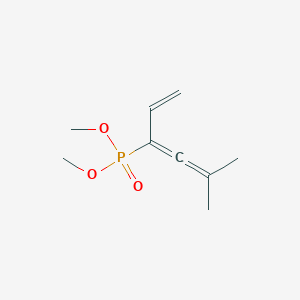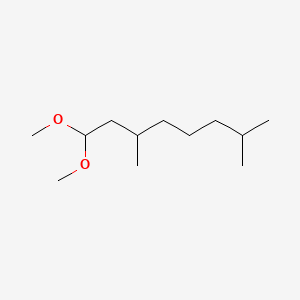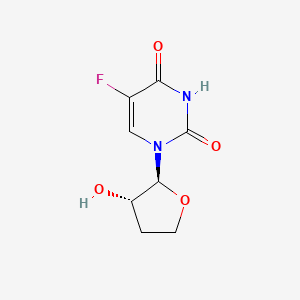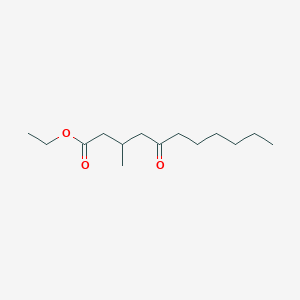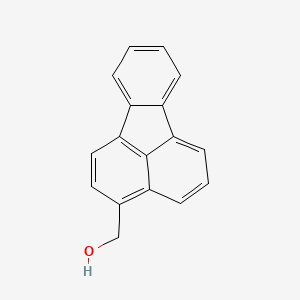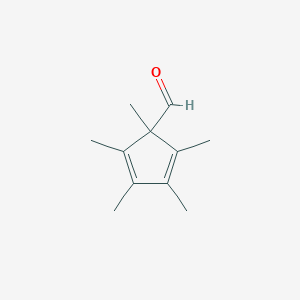
Bis(2-methoxyhexyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methoxyhexyl)mercury is an organomercury compound characterized by the presence of two 2-methoxyhexyl groups attached to a central mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methoxyhexyl)mercury typically involves the reaction of mercury(II) salts with 2-methoxyhexyl reagents. One common method is the reaction of mercury(II) chloride with 2-methoxyhexyl magnesium bromide in an inert atmosphere. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methoxyhexyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding 2-methoxyhexyl derivatives.
Reduction: Reduction reactions can convert this compound to elemental mercury and 2-methoxyhexyl compounds.
Substitution: The 2-methoxyhexyl groups can be substituted with other ligands, such as halides or thiolates, under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and thiolates. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield mercury(II) oxide and 2-methoxyhexanol, while substitution reactions can produce various organomercury compounds with different ligands .
Applications De Recherche Scientifique
Bis(2-methoxyhexyl)mercury has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular components and its toxicity.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of mercury-based drugs and diagnostic agents.
Industry: This compound is used in various industrial processes, including catalysis and material science
Mécanisme D'action
The mechanism of action of bis(2-methoxyhexyl)mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can bind to thiol groups, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction is mediated by the high affinity of mercury for sulfur atoms in thiol groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to bis(2-methoxyhexyl)mercury include:
Methylmercury: An organomercury compound with a single methyl group attached to mercury.
Ethylmercury: Similar to methylmercury but with an ethyl group.
Phenylmercury: Contains a phenyl group attached to mercury.
Uniqueness
This compound is unique due to the presence of two 2-methoxyhexyl groups, which confer distinct chemical properties and reactivity compared to other organomercury compounds.
Propriétés
Numéro CAS |
67247-76-1 |
|---|---|
Formule moléculaire |
C14H30HgO2 |
Poids moléculaire |
430.98 g/mol |
Nom IUPAC |
bis(2-methoxyhexyl)mercury |
InChI |
InChI=1S/2C7H15O.Hg/c2*1-4-5-6-7(2)8-3;/h2*7H,2,4-6H2,1,3H3; |
Clé InChI |
SQPGBFHZEPUASW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C[Hg]CC(CCCC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



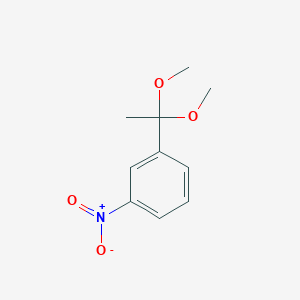

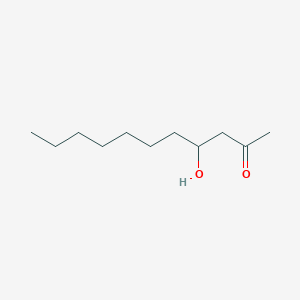

![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)
